molecular formula C27H31N5O3 B1666971 BIBP 3226 CAS No. 159013-54-4

BIBP 3226

Cat. No.: B1666971
CAS No.: 159013-54-4
M. Wt: 473.6 g/mol
InChI Key: KUWBXRGRMQZCSS-HSZRJFAPSA-N
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Mechanism of Action

Target of Action

BIBP3226, also known as (2R)-5-(diaminomethylideneamino)-2-[[2,2-di(phenyl)acetyl]amino]-N-[(4-hydroxyphenyl)methyl]pentanamide, is a potent and selective antagonist for both the Neuropeptide Y receptor Y1 (NPY Y1) and the neuropeptide FF receptor (NPFF) . These receptors are involved in various physiological processes, including the regulation of appetite and anxiety .

Mode of Action

Instead, it blocks these receptors and prevents them from being activated by their natural ligands . This results in a decrease in the physiological responses typically induced by the activation of these receptors.

Biochemical Pathways

It is known that the npy y1 receptor is involved in the regulation of appetite and anxiety . Therefore, blocking this receptor with BIBP3226 could potentially affect these processes. Similarly, the NPFF receptor is thought to be involved in pain modulation and the regulation of opioid analgesia , so its blockade could also influence these pathways.

Pharmacokinetics

It is known that bibp3226 can be detected in cell extracts and supernatants obtained from internalization assays .

Result of Action

BIBP3226 has been shown to have anxiogenic-like effects, meaning it can induce anxiety-like behaviors . It also has anorectic effects, meaning it can suppress appetite . Additionally, BIBP3226 has been shown to block the Y1-mediated corticotropin-releasing hormone release .

Action Environment

The action of BIBP3226 can be influenced by various environmental factors. For example, the amount of BIBP3226 found in breast cancer cells (MCF7) was 72 to 657 times higher than that found in bone marrow cells (Wt C57BL/6 mice), suggesting that the cellular environment can significantly influence the action of BIBP3226 .

Biochemical Analysis

Biochemical Properties

BIBP3226 interacts with the Neuropeptide Y receptor Y1 and the neuropeptide FF receptor . It has been shown to inhibit seizures in animal models . The compound has a Ki value of 1.1 nM for rNPY Y1, indicating a high affinity for this receptor .

Cellular Effects

BIBP3226 has been found to have significant effects on various types of cells and cellular processes. For instance, it was found in breast cancer cells (MCF7) at levels 72 to 657 times higher than that found in bone marrow cells (Wt C57BL/6 mice), providing an indirect indicator of NPY Y1 receptor expression .

Molecular Mechanism

BIBP3226 exerts its effects at the molecular level through its interactions with the Neuropeptide Y receptor Y1 and the neuropeptide FF receptor . Activation of Y1 is thought to be involved in functions such as regulation of appetite and anxiety, and BIBP3226 has anxiogenic and anorectic effects, as well as blocking the Y1-mediated corticotropin releasing hormone release .

Temporal Effects in Laboratory Settings

It has been used in various studies to investigate the functions of the Neuropeptide Y receptor Y1 and the neuropeptide FF receptor .

Dosage Effects in Animal Models

BIBP3226 has been shown to have anxiogenic-like effects in rats following intracerebroventricular administration

Metabolic Pathways

It is known that BIBP3226 interacts with the Neuropeptide Y receptor Y1 and the neuropeptide FF receptor , which are involved in various physiological processes.

Transport and Distribution

It is known that BIBP3226 interacts with the Neuropeptide Y receptor Y1 and the neuropeptide FF receptor , which are widely expressed in various tissues.

Subcellular Localization

It is known that BIBP3226 interacts with the Neuropeptide Y receptor Y1 and the neuropeptide FF receptor , which are membrane-bound receptors and are therefore located in the cell membrane.

Preparation Methods

The synthesis of BIBP3226 involves multiple steps, starting with the preparation of the core structure followed by the introduction of various functional groups. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

BIBP3226 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of BIBP3226 with modified functional groups .

Properties

IUPAC Name

(2R)-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5O3/c28-27(29)30-17-7-12-23(25(34)31-18-19-13-15-22(33)16-14-19)32-26(35)24(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-6,8-11,13-16,23-24,33H,7,12,17-18H2,(H,31,34)(H,32,35)(H4,28,29,30)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWBXRGRMQZCSS-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415502
Record name (2R)-5-(Diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159013-54-4
Record name BIBP 3226
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159013-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-5-(Diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIBP-3226
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RG9766UGZ8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does BIBP 3226 interact with the NPY Y1 receptor?

A1: this compound competitively binds to the NPY Y1 receptor, preventing the binding of NPY and its agonists. [, , , ] This interaction disrupts the signaling cascade initiated by NPY, leading to the inhibition of downstream effects. [, , ]

Q2: What are the downstream effects of this compound binding to the Y1 receptor?

A2: By antagonizing Y1 receptors, this compound inhibits NPY-mediated vasoconstriction in various vascular beds, including the mesenteric, renal, and cutaneous circulations. [, , , ] Additionally, it modulates sympathetic nerve activity and reduces stress-induced vasoconstriction. [] Studies also suggest a role for this compound in modulating food intake, anxiety-related behavior, and alcohol self-administration in animal models. [, , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C28H31N7O3, and its molecular weight is 513.6 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: While specific spectroscopic data (NMR, IR, etc.) isn't directly provided in the research papers, they highlight the importance of structural features like the (R)-argininamide moiety for this compound's Y1 receptor affinity and selectivity. [, , ]

Q5: How does modifying the structure of this compound affect its activity?

A5: The (R)-enantiomer of this compound (BIBP 3435) exhibits significantly reduced affinity for the Y1 receptor compared to the (R)-enantiomer, highlighting the importance of stereochemistry for activity. [, , ] Modifications involving the N-terminal region of this compound analogs have been shown to influence their affinity and selectivity for different Y receptor subtypes. [, , ]

Q6: What is the significance of the guanidine moiety in this compound's structure?

A6: The guanidine group in this compound is crucial for its interaction with the Y1 receptor, likely through hydrogen bonding and ionic interactions with negatively charged residues in the receptor's binding pocket. [, ]

Q7: What is known about the pharmacokinetic properties of this compound?

A7: this compound exhibits a relatively short half-life in vivo, necessitating continuous infusion for sustained antagonism in experimental settings. [] Studies in rats indicate that this compound effectively crosses the blood-brain barrier, allowing for investigation of central Y1 receptor-mediated effects. [, ]

Q8: How has this compound been studied in in vitro models?

A8: this compound potently antagonizes NPY-induced contractions in isolated blood vessels, such as the rat tail artery and guinea pig caval vein, confirming its Y1 receptor-mediated vasoconstrictor antagonism in vitro. [, , ] It has also been employed in cell lines expressing human Y1 receptors, enabling investigation of receptor binding kinetics and signal transduction pathways. [, ]

Q9: What are the key findings from in vivo studies using this compound?

A9: this compound effectively attenuates or abolishes NPY-mediated vasoconstriction in various animal models. [, , ] It reduces stress-induced hypertension and modulates sympathetically-mediated vasoconstriction in rats. [] Studies in mice and rats suggest that this compound may impact food intake and anxiety-related behavior, highlighting its potential in exploring Y1 receptor involvement in these processes. [, , ]

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